molecular formula C7H16ClN3O2S B2454556 1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride CAS No. 2137686-17-8

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride

Cat. No.: B2454556
CAS No.: 2137686-17-8
M. Wt: 241.73
InChI Key: XVNPUGOXDKCVDK-UHFFFAOYSA-N
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Description

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H15N3O2S·HCl and a molecular weight of 241.74 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a methanesulfonamido group and a carboximidamide group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

1-(methanesulfonamido)cyclopentane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S.ClH/c1-13(11,12)10-7(6(8)9)4-2-3-5-7;/h10H,2-5H2,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNPUGOXDKCVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1(CCCC1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137686-17-8
Record name 1-methanesulfonamidocyclopentane-1-carboximidamide hydrochloride
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Preparation Methods

The synthesis of 1-methanesulfonamidocyclopentane-1-carboximidamide hydrochloride typically involves the reaction of cyclopentanone with methanesulfonamide and subsequent conversion to the carboximidamide derivative. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

  • This compound serves as an essential building block in organic synthesis. It is utilized in the synthesis of various derivatives that can lead to the development of new pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

  • It acts as a reagent for specific chemical transformations, particularly in the formation of sulfonamides and related compounds. The versatility of 1-methanesulfonamidocyclopentane-1-carboximidamide hydrochloride allows for its use in diverse synthetic pathways.

Biology

Enzyme Inhibition Studies

  • The compound is employed in studying enzyme inhibition mechanisms. It interacts with specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.

Protein Interaction Research

  • Researchers utilize this compound to investigate protein interactions, particularly those involving sulfonamide groups, which are known to influence biological activity significantly.

Medicine

Therapeutic Properties

  • Preliminary studies indicate that this compound may exhibit anti-inflammatory and antimicrobial activities. These properties make it a candidate for further investigation as a therapeutic agent.

Case Study: Antimicrobial Activity

  • A study focusing on similar sulfonamide derivatives demonstrated significant antimicrobial effects against various pathogens, providing a basis for exploring the antimicrobial potential of this compound.
Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Industrial Applications

Development of New Materials

  • In industrial settings, this compound is used in developing new materials and chemical processes. Its properties facilitate the creation of innovative products with enhanced performance characteristics.

Chemical Processes Optimization

  • The compound's role in optimizing chemical processes is crucial, particularly in large-scale synthesis where efficiency and yield are paramount.

Mechanism of Action

The mechanism of action of 1-methanesulfonamidocyclopentane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    1-Methanesulfonamidocyclopentane-1-carboxamide: Lacks the carboximidamide group, resulting in different chemical properties and reactivity.

    Cyclopentane-1-carboximidamide hydrochloride: Does not contain the methanesulfonamido group, leading to variations in its biological activity and applications.

The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride is a synthetic compound with the molecular formula C7H15N3O2S·HCl and a molecular weight of 241.74 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features both a methanesulfonamido group and a carboximidamide moiety, which contribute to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may play a role in its biological interactions .

The mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity. This inhibition can occur by occupying the active site or allosteric sites on target proteins, disrupting normal cellular processes such as signal transduction and metabolic pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth may be linked to its structural features that allow it to interact with bacterial enzymes .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases. This effect is likely mediated through its interaction with inflammatory pathways .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may affect enzymes associated with the biosynthesis of nucleotides or amino acids, impacting cellular proliferation and survival .

Case Studies

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various compounds against Staphylococcus aureus, highlighting the importance of structural modifications in enhancing activity. Although this compound was not the primary focus, its structural analogs showed promising results in inhibiting biofilm formation .
  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound can significantly alter metabolic pathways in cancer cell lines, suggesting potential applications in oncology .
  • Mechanistic Insights : Research into the mechanistic aspects revealed that the compound could modulate key signaling pathways involved in inflammation and cell survival, indicating its potential as a therapeutic agent .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundMethanesulfonamido + CarboximidamideAntimicrobial, Anti-inflammatory
Cyclopentane-1-carboximidamideLacks methanesulfonamido groupLimited biological activity
4-Chlorobenzene-1-carboximidamideAromatic amine structureModerate antibacterial activity

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